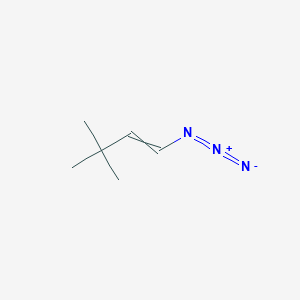
1-Azido-3,3-dimethylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-3,3-dimethylbut-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a 3,3-dimethylbut-1-ene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azido-3,3-dimethylbut-1-ene can be synthesized through the azidation of 3,3-dimethylbut-1-ene. One common method involves the reaction of 3,3-dimethylbut-1-ene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under mild conditions to avoid decomposition of the azide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining control over the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-3,3-dimethylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), dimethylformamide (DMF)
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates
Reduction Reactions: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Major Products Formed:
Substitution Reactions: Various substituted derivatives
Cycloaddition Reactions: Triazoles
Reduction Reactions: Amines
Applications De Recherche Scientifique
1-Azido-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-azido-3,3-dimethylbut-1-ene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is often catalyzed by copper(I) ions. This reaction is widely used in click chemistry for the efficient and selective formation of covalent bonds.
Comparaison Avec Des Composés Similaires
3,3-Dimethylbut-1-ene: Lacks the azide group, making it less reactive in cycloaddition reactions.
1-Azido-2-methylpropane: Another azido compound with a different carbon backbone, leading to different reactivity and applications.
1-Azido-3-methylbutane: Similar structure but with a different substitution pattern, affecting its chemical behavior.
Uniqueness: 1-Azido-3,3-dimethylbut-1-ene is unique due to the presence of both the azide group and the 3,3-dimethylbut-1-ene backbone. This combination imparts distinct reactivity, particularly in cycloaddition reactions, making it valuable for various synthetic applications.
Propriétés
Numéro CAS |
40168-86-3 |
|---|---|
Formule moléculaire |
C6H11N3 |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-azido-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)4-5-8-9-7/h4-5H,1-3H3 |
Clé InChI |
TVTROXZINCQRLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


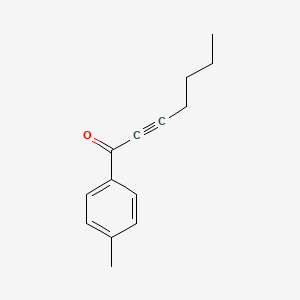
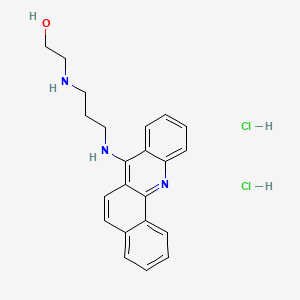

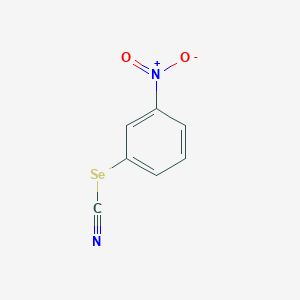
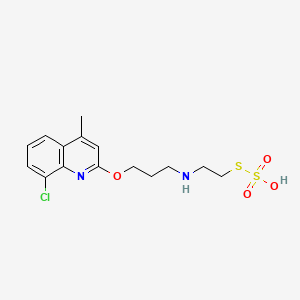
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
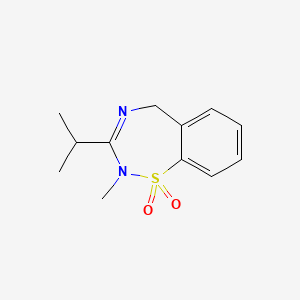
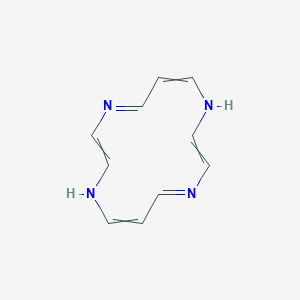
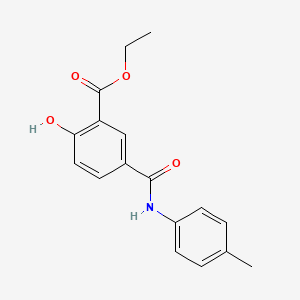

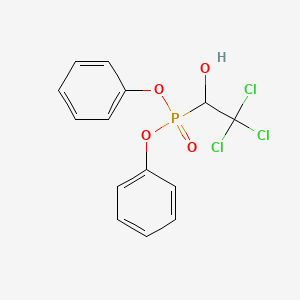
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)


